

Efficacy of KwFwLL-NH2 compared to novel GHSR ligands

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Compound of Interest		
Compound Name:	KwFwLL-NH2	
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A Comprehensive Efficacy Comparison: The Inverse Agonist **KwFwLL-NH2** versus Novel Growth Hormone Secretagogue Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

The Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor, is a key regulator of appetite, metabolism, and growth hormone release. Its constitutive activity and activation by the endogenous ligand ghrelin have made it a prime target for therapeutic intervention in a range of disorders, from cachexia to obesity and substance use disorders. This guide provides an objective comparison of the peptide inverse agonist **KwFwLL-NH2** with a selection of novel GHSR ligands, including full agonists, biased agonists, antagonists, and other inverse agonists. The comparison is based on publicly available experimental data to assist researchers in selecting the appropriate tool compounds for their studies.

Quantitative Comparison of Ligand Efficacy

The following tables summarize the in vitro binding affinity and functional potency of **KwFwLL-NH2** and other notable GHSR ligands.

Table 1: In Vitro Binding Affinity of GHSR Ligands



Ligand	Туре	Organism /Cell Line	Assay Type	Ki (nM)	IC50 (nM)	Referenc e
KwFwLL- NH2	Inverse Agonist	Human	Radioligan d Binding	-	~250	[1]
Anamorelin	Agonist	Human (HEK293)	Radioligan d Binding	0.70	0.69	[2][3]
JMV2959	Antagonist	-	-	-	32	[4]
PF- 05190457	Inverse Agonist	Human	Radioligan d Binding	pKi = 8.36	-	[5]
N8279	Biased Agonist	Human (HEK293)	Competitio n Binding	-	1300	[6]

Note: pKi is the negative logarithm of the Ki value. A pKi of 8.36 corresponds to a Ki of approximately 4.37 nM.

Table 2: In Vitro Functional Activity of GHSR Ligands



Ligand	Туре	Organism /Cell Line	Assay Type	EC50 (nM)	Emax (%)	Referenc e
KwFwLL- NH2	Inverse Agonist	-	IP-One Assay	45.6	-	[1]
Anamorelin	Agonist	Human (HEK293)	Calcium Mobilizatio n	0.74	-	[2][3]
JMV2959	Antagonist	-	Calcium Mobilizatio n	No agonist activity	-	[4]
PF- 05190457	Inverse Agonist	Rat Dispersed Islets	Calcium Mobilizatio n	9.3	-	[7]
N8279	Biased Agonist	Human (HEK293)	Calcium Mobilizatio n	31.5	100	[6]

In Vivo Efficacy

Table 3: Summary of In Vivo Effects of GHSR Ligands

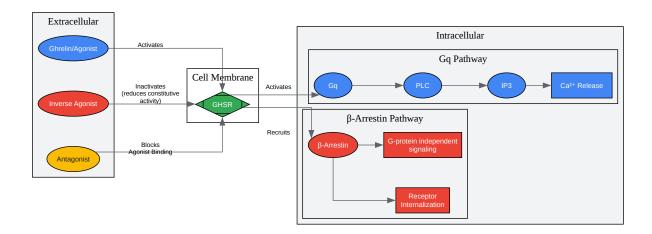


Ligand	Model Organism	Key In Vivo Effects	Reference
KwFwLL-NH2 Derivative (K-(D-1- Nal)-FwLL-NH2)	Rat	Decreased food intake	[8]
Anamorelin	Rat, Human	Increased food intake and body weight	[2][9][10]
JMV2959	Rat	Blunts cocaine and oxycodone drug-seeking behavior	[11][12]
PF-05190457	Human	77% inhibition of ghrelin-induced GH release; delayed gastric emptying	[1][13][14]
N8279	Mouse	Reduces aberrant dopaminergic behavior	[15][16]

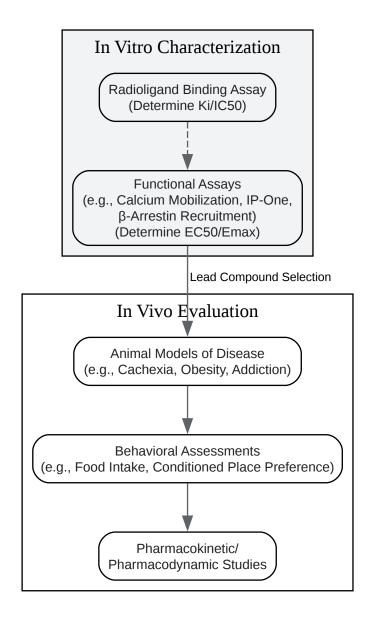
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathways of the ghrelin receptor and a typical experimental workflow for ligand characterization.









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